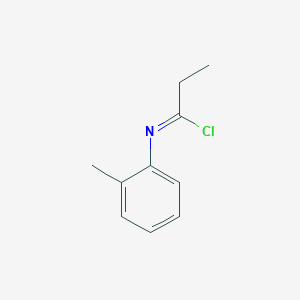
1-(1,2-Diphenylethenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Diphenylethenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 1,2-diphenylethenyl group. This compound is notable for its unique structure, which combines the properties of both pyrrolidine and diphenylethenyl groups. Pyrrolidine is a five-membered nitrogen-containing heterocycle, while the diphenylethenyl group consists of two phenyl rings connected by an ethylene bridge.
准备方法
The synthesis of 1-(1,2-Diphenylethenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 1,2-diphenylethylene under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
1-(1,2-Diphenylethenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(1,2-Diphenylethenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-(1,2-Diphenylethenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
相似化合物的比较
1-(1,2-Diphenylethenyl)pyrrolidine can be compared to other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle, which serves as a precursor for many derivatives.
Diphenylethylene: A compound consisting of two phenyl rings connected by an ethylene bridge, known for its stability and reactivity.
Pyridine: Another nitrogen-containing heterocycle, which differs in its aromaticity and chemical properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components.
属性
CAS 编号 |
101137-55-7 |
|---|---|
分子式 |
C18H19N |
分子量 |
249.3 g/mol |
IUPAC 名称 |
1-(1,2-diphenylethenyl)pyrrolidine |
InChI |
InChI=1S/C18H19N/c1-3-9-16(10-4-1)15-18(19-13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
InChI 键 |
RHAFPDMTJCXVAM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


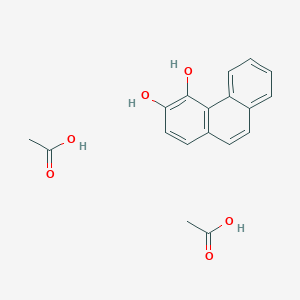
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
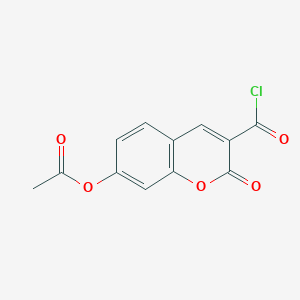

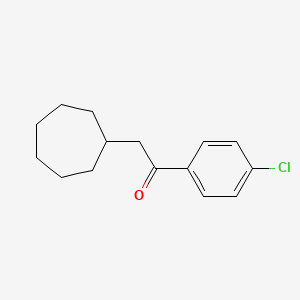
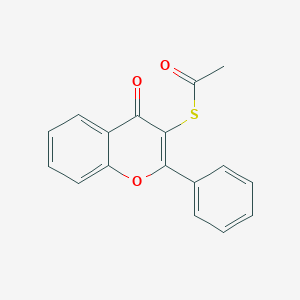

![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
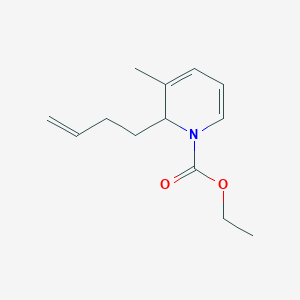
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
